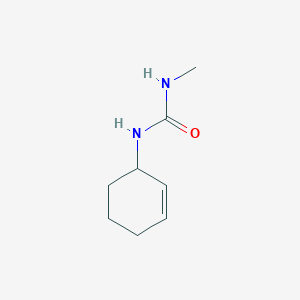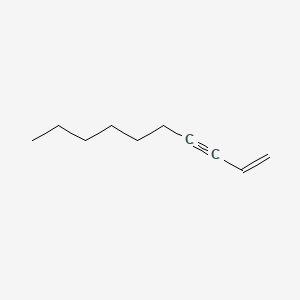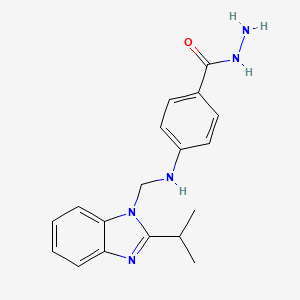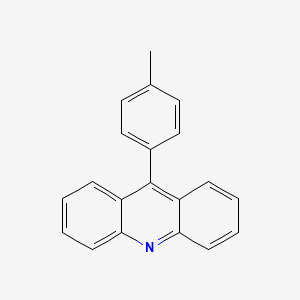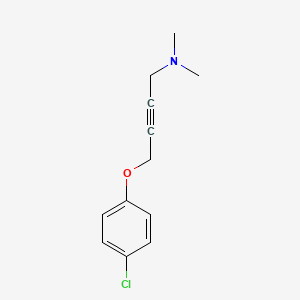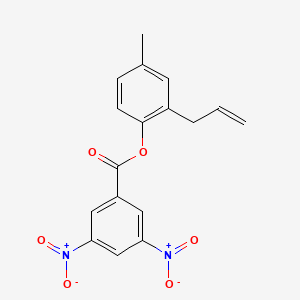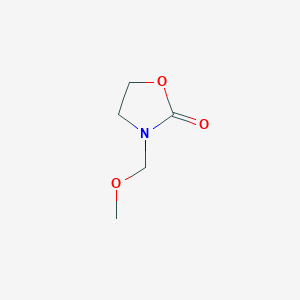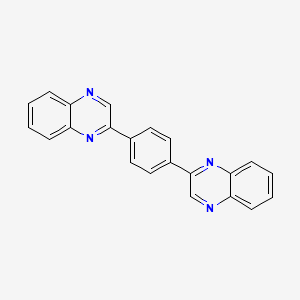
2,2'-(1,4-Phenylene)diquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,4-Phenylene)diquinoxaline is a nitrogen-containing heterocyclic compound that features a quinoxaline moiety linked through a 1,4-phenylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)diquinoxaline typically involves the condensation of o-phenylenediamine with a diketone compound. One common method is the reaction of 1,2-phenylenediamine with phenacyl bromide in the presence of a catalyst such as pyridine in tetrahydrofuran (THF) at room temperature . Another approach involves the use of α-dicarbonyl compounds, α-halogeno carbonyls, or α-hydroxycarbonyls under various conditions .
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often focus on optimizing yield and purity while minimizing costs and environmental impact. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted .
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,4-Phenylene)diquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which have significant biological activities.
Reduction: Reduction reactions can convert quinoxaline derivatives into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while substitution reactions can produce a wide range of functionalized quinoxaline derivatives .
Scientific Research Applications
2,2’-(1,4-Phenylene)diquinoxaline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’-(1,4-Phenylene)diquinoxaline involves its interaction with various molecular targets and pathways. For example, quinoxaline N-oxides can cause DNA damage, leading to their use as antibacterial and anticancer agents . The compound’s ability to interact with nucleophilic reactants also plays a role in its biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2’-(1,4-Phenylene)diquinoxaline include:
Quinoxaline: A simpler structure with similar biological activities.
Pyrazine: Another nitrogen-containing heterocycle with comparable properties.
Pyridopyrazine: A more complex structure with additional functional groups.
Uniqueness
2,2’-(1,4-Phenylene)diquinoxaline is unique due to its specific structural arrangement, which provides distinct electronic and steric properties. This uniqueness makes it particularly valuable in the development of advanced materials and pharmaceuticals .
Properties
CAS No. |
34838-01-2 |
|---|---|
Molecular Formula |
C22H14N4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-(4-quinoxalin-2-ylphenyl)quinoxaline |
InChI |
InChI=1S/C22H14N4/c1-3-7-19-17(5-1)23-13-21(25-19)15-9-11-16(12-10-15)22-14-24-18-6-2-4-8-20(18)26-22/h1-14H |
InChI Key |
IHDDPVVBDUVDDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5N=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



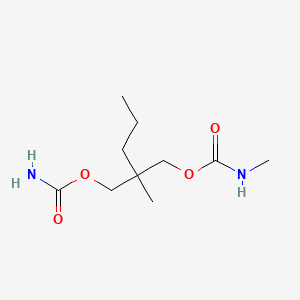
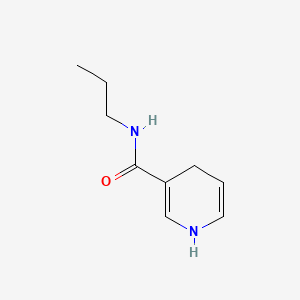
![7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ylurea](/img/structure/B14686255.png)
![11-Methoxy-3,3-dimethyl-3h-furo[2,3-b]pyrano[3,2-f]quinoline](/img/structure/B14686260.png)
